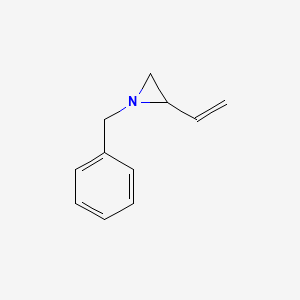
Vinylbenzylaziridine
Cat. No. B8297355
M. Wt: 159.23 g/mol
InChI Key: VZNVWCSXXYJGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03996204
Procedure details


To a 1-liter, 3-necked flask equipped with a mechanical stirrer, reflux condenser and dropping funnel was charged 86 g. (2.0 mole) of aziridine, 66 g. of 85% powdered KOH (1.0 mole) and 400 ml. of benzene. The mixture was stirred and heated to reflux and 76.25 g. (0.5 mole) of ar-vinylbenzyl chloride containing 0.1% by weight of p,p'-diphenylphenylene diamine inhibitor was added over 15 minutes. The ar-vinylbenzyl chloride was an isomeric mixture consisting of approximately 60-70% meta isomer and 40-30% para isomer. The reaction mixture was then stirred rapidly under reflux for four hours, cooled to room temperature, filtered through a filter cell and the filtrate concentrated at reduced pressure to give 72.4 g. (91.1%) of crude product. This crude product was distilled at reduced pressure to give 63.1 g. (79.4%) of water-white N-ar-vinylbenzylaziridine b.p. 72°-73°/0.6 mm. whose identity was established by IR and NMR. Its purity was found to be greater than 99% by vapor phase chromatography on a G.E. silicone column (10 ft. × 1/4 in.) at 200° C. and 60 ml./min. helium flow rate.




[Compound]
Name
p,p'-diphenylphenylene diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:3][CH2:2]1.[OH-].[K+].[CH:6]1C=CC=C[CH:7]=1.C=C[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20]Cl)[CH:15]=1>O>[CH:6]([CH:2]1[CH2:3][N:1]1[CH2:20][C:16]1[CH:17]=[CH:18][CH:19]=[CH:14][CH:15]=1)=[CH2:7] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC(=CC=C1)CCl
|
[Compound]
|
Name
|
p,p'-diphenylphenylene diamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC(=CC=C1)CCl
|
Step Six
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
silicone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 1-liter, 3-necked flask equipped with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged 86 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred rapidly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for four hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a filter cell
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 72.4 g
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This crude product was distilled at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 63.1 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 200° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=C)C1N(C1)CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
